![molecular formula C10H11N3O2S2 B14206931 Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- CAS No. 828920-43-0](/img/structure/B14206931.png)
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chloride with amines. For the specific compound N-[5-(methylamino)-2-thiazolyl]-benzenesulfonamide, the synthetic route typically includes the formation of the thiazole ring followed by sulfonamide formation. One common method involves the cyclization of a chloroacetamide derivative with ammonium thiocyanate to form the thiazole ring, which is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can disrupt the pH balance within cells, leading to various physiological effects. This inhibition is particularly significant in cancer cells, where carbonic anhydrase IX is overexpressed, contributing to the acidic microenvironment of tumors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, 5-amino-N-[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]-2-methyl-
- N-Butyl-Benzenesulfonamide
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is unique due to its specific structure that allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies. Its thiazole ring also contributes to its distinct chemical properties and reactivity compared to other benzenesulfonamide derivatives .
Eigenschaften
CAS-Nummer |
828920-43-0 |
|---|---|
Molekularformel |
C10H11N3O2S2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
N-[5-(methylamino)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c1-11-9-7-12-10(16-9)13-17(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13) |
InChI-Schlüssel |
IMUKHWFGGBLGLK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


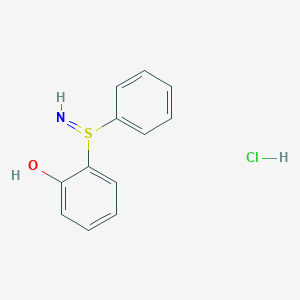
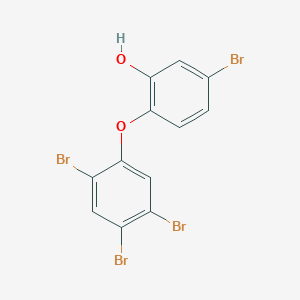

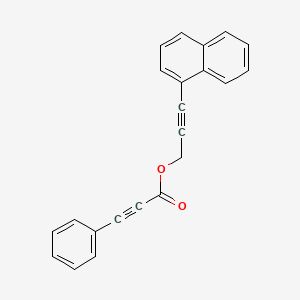
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)

![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
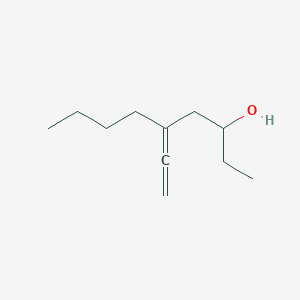

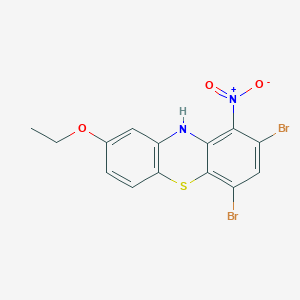

![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
